molecular formula C18H13BrO3 B3548902 1-naphthyl (4-bromophenoxy)acetate

1-naphthyl (4-bromophenoxy)acetate

Cat. No.: B3548902
M. Wt: 357.2 g/mol
InChI Key: UYILDVXLUFYSGO-UHFFFAOYSA-N
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Description

1-naphthyl (4-bromophenoxy)acetate is a chemical compound of significant interest in medicinal chemistry and biochemical research. While specific studies on this exact molecule are limited, its structure is closely related to other phenoxyacetate esters and naphthalene derivatives that show promising research applications. Compounds featuring the 4-bromophenoxy moiety, similar to the one in this molecule, have been identified as key intermediates in the synthesis of novel uracil derivatives that exhibit potent antiviral activity. Specifically, such structures have been investigated as inhibitors of human cytomegalovirus (HCMV) replication, representing a valuable scaffold for developing new antiviral agents . Furthermore, the naphthalene ring system is a common feature in molecules that interact with enzymes like thioredoxin-glutathione reductase, which is a potential drug target for infectious diseases . The structural components of this compound suggest it may serve as a valuable building block in organic synthesis or as a candidate for high-throughput screening in drug discovery programs. This product is intended for research purposes only by qualified laboratory professionals. It is not for diagnostic or therapeutic use. Researchers should consult relevant safety data sheets and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

naphthalen-1-yl 2-(4-bromophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrO3/c19-14-8-10-15(11-9-14)21-12-18(20)22-17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYILDVXLUFYSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 1-naphthyl (4-bromophenoxy)acetate with analogs:

Compound Name Molecular Formula Substituents Key Functional Groups Applications
This compound* C₁₈H₁₃BrO₃ (estimated) 4-Bromophenoxy, naphthyl Ester, aryl bromide Hypothesized: Enzyme substrates, intermediates
1-Naphthyl acetate C₁₂H₁₀O₂ None (simple acetate) Ester Esterase assays, staining
Ethyl-2-(4-aminophenoxy)acetate C₁₀H₁₃NO₃ 4-Aminophenoxy Ester, amine Pharmaceutical precursor
1-Bromo-2-naphthyl (4-chloro-2-methylphenoxy)acetate C₁₉H₁₄BrClO₃ 4-Chloro-2-methylphenoxy, bromonaphthyl Ester, aryl halides Agrochemical intermediate
Methyl 2-(4-bromophenyl)acetate C₉H₉BrO₂ 4-Bromophenyl Ester, aryl bromide Pharmaceutical reference standard

*Note: Molecular formula and weight for this compound are inferred from structural analogs.

Key Observations:
  • Substituent Effects: The bromine atom in this compound likely increases lipophilicity and steric bulk compared to non-halogenated analogs like 1-naphthyl acetate. This could enhance membrane permeability in biological systems or reduce enzymatic hydrolysis rates .
  • Reactivity: Unlike ethyl-2-(4-aminophenoxy)acetate, which contains an electron-donating amine group, the bromophenoxy group is electron-withdrawing. This may influence electrophilic substitution reactions or stability under acidic/basic conditions .

Physicochemical Properties

Property This compound* 1-Naphthyl Acetate 1-Bromo-2-naphthyl (4-chloro-2-methylphenoxy)acetate
Molecular Weight (g/mol) ~357.2 (estimated) 186.21 405.67
Melting Point (°C) Not reported 44–49 Not reported
Solubility Low in water (predicted) Soluble in organic solvents Likely similar to halogenated analogs

*Note: Data for this compound are extrapolated from related compounds.

Q & A

Q. Key Considerations :

  • Purity Control : Use anhydrous conditions to avoid hydrolysis of intermediates.
  • Catalyst Optimization : Pyridine enhances reaction efficiency by scavenging HCl .

Table 1 : Example Reaction Conditions for Esterification

StepReagents/ConditionsYield (%)Purity (GC/HPLC)
14-Bromophenoxyacetic acid + SOCl₂, 60°C, 2 hrs85–90>95% (GC)
2Acid chloride + 1-naphthol, pyridine, RT, 12 hrs70–75>98% (HPLC)

What are the key physicochemical properties of this compound?

Basic Research Question
Methodological Answer :
Critical properties include:

  • Molecular Weight : ~345.2 g/mol (calculated from substituents: 1-naphthyl + 4-bromophenoxy + acetate).
  • Solubility : Low in water; soluble in organic solvents (e.g., DMSO, chloroform).
  • Melting Point : Estimated 80–85°C (based on analogs like 1-naphthyl acetate, mp 44–49°C ).

Q. Analytical Validation :

  • GC/MS : Use for purity assessment (>98%) and structural confirmation via fragmentation patterns.
  • NMR : ¹H-NMR signals at δ 7.2–8.5 ppm (aromatic protons) and δ 2.3 ppm (acetate methyl group) .

How can enzymatic hydrolysis of this compound be studied in pest resistance assays?

Advanced Research Question
Methodological Answer :
This compound serves as a substrate for esterase activity assays to study pesticide resistance mechanisms:

Kinetic Assay Setup :

  • Prepare larval homogenates (e.g., Helicoverpa armigera) in phosphate buffer (pH 7.0) with Triton X-100.
  • Add substrate (this compound) and monitor hydrolysis using fast blue RR salt (detection at 450 nm) .

Data Interpretation :

  • Compare hydrolysis rates between resistant vs. susceptible strains. Elevated activity in resistant strains suggests esterase-mediated detoxification .

Table 2 : Example Assay Parameters

ParameterValue
Substrate Concentration1.86% (w/v)
Incubation Time60 mins at 25°C
Detection MethodMicroplate reader (450 nm)

What reaction mechanisms govern the bromophenoxy group’s reactivity in synthetic applications?

Advanced Research Question
Methodological Answer :
The bromophenoxy group undergoes:

  • Nucleophilic Aromatic Substitution : Bromine acts as a leaving group under basic conditions, enabling coupling with nucleophiles (e.g., amines).
  • Cross-Coupling Reactions : Suzuki-Miyaura reactions using Pd catalysts to replace bromine with aryl/heteroaryl groups .

Q. Experimental Design :

  • Catalyst Screening : Test Pd(OAc)₂ or Pd(PPh₃)₄ for coupling efficiency.
  • Solvent Optimization : Use DMF or THF for polar intermediates.

How should researchers address discrepancies in purity data for this compound?

Advanced Research Question
Methodological Answer :
Discrepancies often arise from analytical method variability:

Method Validation :

  • GC vs. HPLC : GC may underestimate purity due to thermal decomposition; HPLC (C18 column, acetonitrile/water mobile phase) is preferred for polar esters .

Batch Comparison :

  • Compare Certificates of Analysis (CoA) from multiple suppliers, ensuring compliance with USP/EMA standards .

Q. Resolution Workflow :

  • Step 1 : Re-analyze the compound using orthogonal methods (e.g., NMR + HPLC).
  • Step 2 : Cross-reference with published thermodynamic data (e.g., hydrolysis ΔG values for related esters ).

What thermodynamic parameters influence the hydrolysis of this compound?

Advanced Research Question
Methodological Answer :
Hydrolysis thermodynamics are critical for stability studies:

ΔG Calculation : Use calorimetry or pH-stat titration to determine Gibbs free energy changes. For similar esters (e.g., 1-naphthyl acetate), ΔG ≈ −25 kJ/mol at 25°C .

pH Dependence : Hydrolysis rates increase under alkaline conditions (pH > 9) due to hydroxide ion catalysis.

Q. Experimental Protocol :

  • Buffer Systems : Phosphate (pH 7) vs. carbonate (pH 10) to assess pH effects.
  • Temperature Control : Conduct studies at 25°C and 37°C to model environmental vs. physiological conditions.

How can this compound be applied in structure-activity relationship (SAR) studies?

Advanced Research Question
Methodological Answer :
Use this compound to explore:

Esterase Binding Affinity : Compare hydrolysis rates with analogs (e.g., 2-naphthyl or 4-nitrophenyl esters) to identify steric/electronic effects .

Biological Activity : Screen for herbicidal or insecticidal activity via leaf-disk assays or larval toxicity tests .

Q. SAR Design :

  • Modify Substituents : Replace bromine with chlorine or methyl groups to assess halogen/polarity effects.
  • Quantitative SAR (QSAR) : Use computational modeling (e.g., DFT) to correlate electronic parameters with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-naphthyl (4-bromophenoxy)acetate
Reactant of Route 2
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